Cas no 873537-56-5 (1-(4-aminophenyl)-4-methyl-2-Piperazinone)

1-(4-aminophenyl)-4-methyl-2-Piperazinone structure
873537-56-5 structure
商品名:1-(4-aminophenyl)-4-methyl-2-Piperazinone
CAS番号:873537-56-5
MF:C11H15N3O
メガワット:205.2563
MDL:MFCD24627232
CID:1120051
PubChem ID:57590079

1-(4-aminophenyl)-4-methyl-2-Piperazinone 化学的及び物理的性質

名前と識別子

    • 1-(4-aminophenyl)-4-methyl-2-Piperazinone
    • 873537-56-5
    • 4-(4-methyl-2-piperazinon-1-yl)phenylamine
    • BEGZYSAGQTWLJR-UHFFFAOYSA-N
    • 1-(4-aminophenyl)-4-methylpiperazin-2-one
    • SCHEMBL853431
    • DB-420645
    • MDL: MFCD24627232
    • インチ: InChI=1S/C11H15N3O/c1-13-6-7-14(11(15)8-13)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3
    • InChIKey: BEGZYSAGQTWLJR-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(C(=O)C1)C2=CC=C(C=C2)N

計算された属性

  • せいみつぶんしりょう: 205.121512110g/mol
  • どういたいしつりょう: 205.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 49.6Ų

1-(4-aminophenyl)-4-methyl-2-Piperazinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D521357-5g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
5g
$1250 2024-07-28
eNovation Chemicals LLC
D521357-1g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
1g
$430 2024-07-28
eNovation Chemicals LLC
D521357-10g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
10g
$2190 2025-02-22
eNovation Chemicals LLC
D521357-1g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
1g
$430 2025-02-22
eNovation Chemicals LLC
D521357-2g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
2g
$650 2025-02-26
eNovation Chemicals LLC
D521357-2g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
2g
$650 2024-07-28
A2B Chem LLC
BA40334-1g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 95.00%
1g
$532.00 2024-04-19
eNovation Chemicals LLC
D521357-10g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
10g
$2190 2025-02-26
eNovation Chemicals LLC
D521357-5g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
5g
$1250 2025-02-26
eNovation Chemicals LLC
D521357-5g
1-(4-aminophenyl)-4-methyl-2-Piperazinone
873537-56-5 97%
5g
$1250 2025-02-22

1-(4-aminophenyl)-4-methyl-2-Piperazinone 関連文献

1-(4-aminophenyl)-4-methyl-2-Piperazinoneに関する追加情報

Professional Introduction to Compound with CAS No. 873537-56-5 and Product Name: 1-(4-aminophenyl)-4-methyl-2-Piperazinone

The compound identified by the CAS number 873537-56-5 and the product name 1-(4-aminophenyl)-4-methyl-2-Piperazinone represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of 1-(4-aminophenyl)-4-methyl-2-Piperazinone incorporates a piperazine core, which is a well-known pharmacophore in many bioactive molecules, enhancing its pharmacological relevance.

In recent years, there has been a growing emphasis on the development of novel therapeutic agents that target complex biological pathways. The piperazine moiety in 1-(4-aminophenyl)-4-methyl-2-Piperazinone is particularly noteworthy, as it is frequently employed in the design of drugs that interact with neurotransmitter systems. This structural feature makes it a promising candidate for further investigation in the treatment of neurological disorders, including depression and anxiety-related conditions. The presence of an amino group at the 4-position of the phenyl ring further enhances its potential as a scaffold for drug design, allowing for modifications that can optimize binding affinity and selectivity.

Current research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in developing new drugs. The compound 1-(4-aminophenyl)-4-methyl-2-Piperazinone exemplifies this trend, as it combines elements that are known to interact favorably with biological targets. The methyl group at the 4-position of the piperazine ring adds another layer of complexity, influencing both the electronic properties and steric environment of the molecule. This can be strategically exploited to fine-tune its pharmacokinetic profile, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Advances in computational chemistry have enabled more efficient screening processes for identifying bioactive compounds. The structural features of 1-(4-aminophenyl)-4-methyl-2-Piperazinone make it an ideal candidate for virtual screening and molecular docking studies. These computational methods have been instrumental in understanding how this compound interacts with its potential targets at the molecular level. By leveraging these techniques, researchers can predict binding affinities and identify key interactions that will guide further optimization efforts.

One of the most exciting aspects of working with compounds like 1-(4-aminophenyl)-4-methyl-2-Piperazinone is the opportunity to explore their mechanisms of action. Preliminary studies suggest that this molecule may exhibit properties similar to those of known antidepressants and anxiolytics. The ability to modulate neurotransmitter systems such as serotonin and dopamine is crucial for treating mood disorders. The unique combination of structural elements in 1-(4-aminophenyl)-4-methyl-2-Piperazinone positions it as a valuable tool for investigating these pathways further.

The synthesis and characterization of 1-(4-aminophenyl)-4-methyl-2-Piperazinone have been subjects of considerable interest among synthetic chemists. The development of efficient synthetic routes not only facilitates access to this compound but also provides insights into its structural framework. Modern synthetic methodologies have allowed for more streamlined and scalable production processes, making it feasible to conduct extensive biological evaluations. These advancements are critical for translating laboratory discoveries into viable therapeutic options.

In conclusion, 1-(4-aminophenyl)-4-methyl-2-Piperazinone, identified by CAS number 873537-56-5, represents a promising candidate for pharmaceutical research and development. Its unique structural features, particularly the piperazine core and amino-substituted phenyl ring, make it an attractive scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound in addressing various neurological disorders. As computational tools and synthetic methodologies evolve, the potential applications of 1-(4-aminophenyl)-4-methyl-2-Piperazinone are likely to expand, offering hope for innovative treatments in the future.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd